molecular formula C14H23NO4 B112619 1-Boc-4-allyl-4-piperidinecarboxylic Acid CAS No. 426842-70-8

1-Boc-4-allyl-4-piperidinecarboxylic Acid

Cat. No. B112619
M. Wt: 269.34 g/mol
InChI Key: UGTKWOXHHSBNNQ-UHFFFAOYSA-N
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Description

1-Boc-4-allyl-4-piperidinecarboxylic Acid is a chemical compound with the molecular formula C14H23NO4 . It has been involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .


Molecular Structure Analysis

The InChI code for 1-Boc-4-allyl-4-piperidinecarboxylic Acid is 1S/C14H23NO4/c1-5-6-14 (11 (16)17)7-9-15 (10-8-14)12 (18)19-13 (2,3)4/h5H,1,6-10H2,2-4H3, (H,16,17) . The molecular weight is 269.34 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Fabrication and Modification of Photocatalysts

Carboxylic acids play a role in the development of photocatalysts, which are crucial for environmental and energy applications. Research on (BiO)2CO3, an Aurivillius-related oxide, highlights its potential in photocatalysis, healthcare, and other fields. Modification strategies to enhance its photocatalytic performance include doping with nonmetals and forming complex heterojunctions, indicating the versatility and importance of carboxylic acid derivatives in material science (Ni et al., 2016).

Antifungal and Antitumor Properties of Boswellic Acids

Boswellic acids, derived from the Boswellia serrata tree, have shown promise in pharmacology due to their cytotoxic and antitumor properties. Their effectiveness is attributed to mechanisms such as apoptosis induction and caspase activation. This suggests the potential of carboxylic acid derivatives in developing anticancer therapies (Khan et al., 2016).

Production of Medium-chain Dicarboxylic Acids

Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon production and serve as platform chemicals in various industries. Biotechnological advancements have enhanced the microbial-based production of these acids, underscoring the role of carboxylic acids in sustainable manufacturing and the bio-based economy (Li et al., 2020).

Boronic Acid Drugs

Boronic acids have gained attention in drug discovery due to their beneficial properties, such as enhancing drug potency and improving pharmacokinetics. This research area's growth, including FDA-approved boronic acid drugs, highlights the expanding role of boronic acid derivatives, which share functional similarities with carboxylic acids, in medicinal chemistry (Plescia & Moitessier, 2020).

Plasma Polymerization for Biomedical Use

Acrylic acid plasma polymerization creates thin films with specific surface chemistries, useful for biomedical applications. These films, rich in carboxylic acid groups, promote cell adhesion and proliferation, highlighting the significance of carboxylic acid functionalization in biomaterials science (Bitar et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Danger” and the hazard statement “H301”, indicating that it is harmful if swallowed . The precautionary statements include “P301+P310”, advising to call a poison center or doctor if swallowed .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTKWOXHHSBNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625862
Record name 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-allyl-4-piperidinecarboxylic Acid

CAS RN

426842-70-8
Record name 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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